5-Methoxy-N-methyltryptamine (5-MeO-NMT) is a naturally occurring chemical compound found in the grass species Phalaris arundinacea, also known as reed canary grass. It was first isolated from this plant in 1958 by S. Wilkinson [].
5-MeO-NMT belongs to a class of chemical compounds called tryptamines, which share a common core structure. Tryptamines are found in various plants and animals and play diverse biological roles [].
5-Methoxy-N-methyltryptamine is an organic compound belonging to the tryptamine family, specifically a methylated derivative of 5-methoxytryptamine. It was first isolated from the plant species Phalaris arundinacea, commonly known as reed canary grass. The compound is characterized by its indole structure, which is a bicyclic compound containing a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. This structural feature is significant as it influences the compound's biological activity and interaction with various receptors in the human body .
The primary biological activity of 5-Methoxy-N-methyltryptamine is its interaction with serotonin receptors, particularly the 5-HT1A and 5-HT2A subtypes. It acts as an agonist at these receptors, leading to various physiological effects such as alterations in mood, cognition, and sensory perception. The activation of these receptors can result in experiences akin to nondual consciousness, which may include changes in emotional states and perception of reality .
Additionally, the compound is metabolized primarily in the liver through cytochrome P450 enzymes, indicating its potential for significant interactions with other substances that affect these metabolic pathways.
The synthesis of 5-Methoxy-N-methyltryptamine typically involves the methylation of 5-methoxytryptamine. One common synthetic route includes:
While 5-Methoxy-N-methyltryptamine has limited documented applications, it is primarily utilized in research settings for studying serotonin receptor interactions and potential psychoactive effects. Its role as a serotonergic agonist makes it a subject of interest in pharmacological studies aimed at understanding mood disorders and consciousness alterations .
Interaction studies have shown that 5-Methoxy-N-methyltryptamine selectively binds to serotonin receptors, influencing neurotransmitter release and neuronal activity. This interaction may lead to significant changes in cellular signaling pathways and gene expression related to mood regulation and sensory processing. The environmental factors affecting its efficacy include genetic polymorphisms related to metabolizing enzymes and concurrent substance use .
Several compounds are structurally or functionally similar to 5-Methoxy-N-methyltryptamine. These include:
Compound Name | Structural Features | Primary Activity | Psychoactive Effects |
---|---|---|---|
5-Methoxy-N-methyltryptamine | Methoxy group at position 5 | Agonist at serotonin receptors | Minimal |
N-Methyltryptamine | No methoxy group | Agonist at serotonin receptors | Minimal |
5-Methoxytryptamine | Methoxy group | Agonist at serotonin receptors | Minimal |
Dimethyltryptamine | Two methyl groups | Strong agonist at serotonin receptors | Significant |
5-Methoxy-N-methyltryptamine represents a substituted tryptamine derivative characterized by specific structural modifications to the indole alkaloid framework [1]. The compound possesses the molecular formula C₁₂H₁₆N₂O, with a molecular weight of 204.27 grams per mole [2] [3]. The systematic International Union of Pure and Applied Chemistry name for this compound is 2-(5-methoxy-1H-indol-3-yl)-N-methylethanamine [1] [3].
The stereochemical configuration of 5-Methoxy-N-methyltryptamine is classified as achiral, indicating the absence of stereogenic centers within the molecular structure [4]. This achiral nature results in zero defined stereocenters and no optical activity [4]. The compound exhibits no E/Z centers and maintains a neutral charge state under standard conditions [4].
The structural representation can be expressed through the simplified molecular-input line-entry system as CNCCC1=CNC2=C1C=C(C=C2)OC, while the International Chemical Identifier key is designated as NFDDCRIHMZGWBP-UHFFFAOYSA-N [2] [6]. The Chemical Abstracts Service registry number for this compound is 2009-03-2 [3] [8].
Property | Value |
---|---|
Molecular Formula | C₁₂H₁₆N₂O |
Molecular Weight | 204.27 g/mol |
Monoisotopic Mass | 204.126263 Da |
Stereochemistry | Achiral |
Optical Activity | None |
Defined Stereocenters | 0/0 |
Chemical Abstracts Service Number | 2009-03-2 |
The spectroscopic characterization of 5-Methoxy-N-methyltryptamine has been documented through various analytical techniques, providing comprehensive structural confirmation [11] [12]. Mass spectrometric analysis under electron ionization conditions reveals characteristic fragmentation patterns with the molecular ion peak at m/z 204, accompanied by significant fragment ions at m/z 161, 146, 130, 117, 89, 77, and 44 [11]. The base peak typically appears at m/z 44, corresponding to the iminium ion formation characteristic of tryptamine derivatives [11].
Chemical ionization mass spectrometry demonstrates the protonated molecular ion [M+H]⁺ at m/z 205, with additional characteristic ions including m/z 188 [10]. The fragmentation pattern under chemical ionization conditions provides complementary structural information to electron ionization data [10].
Nuclear magnetic resonance spectroscopy has been employed for detailed structural elucidation of 5-Methoxy-N-methyltryptamine [11] [12]. Proton nuclear magnetic resonance analysis reveals characteristic signals corresponding to the indole ring system, methoxy substituent, and N-methylated ethylamine side chain [11]. Carbon-13 nuclear magnetic resonance spectroscopy provides additional confirmation of the carbon framework and substitution pattern [11].
Infrared spectroscopy demonstrates characteristic absorption bands associated with the indole nitrogen-hydrogen stretch, aromatic carbon-hydrogen vibrations, and aliphatic amine functionalities [11]. Raman spectroscopy complements infrared analysis by providing information about aromatic ring vibrations and structural symmetry elements [11].
Analytical Technique | Key Spectroscopic Features | Reference Source |
---|---|---|
Electron Ionization Mass Spectrometry | m/z 204 (M⁺), 161, 146, 130, 117, 89, 77, 44 | Scientific Working Group for the Analysis of Drugs |
Chemical Ionization Mass Spectrometry | m/z 205 ([M+H]⁺), 188 | Analytical Literature |
Proton Nuclear Magnetic Resonance | Indole and aliphatic proton signals | Multiple Studies |
Carbon-13 Nuclear Magnetic Resonance | Aromatic and aliphatic carbon signals | Multiple Studies |
Infrared Spectroscopy | Characteristic indole and amine bands | Scientific Working Group Monograph |
Raman Spectroscopy | Aromatic ring vibrations | Scientific Working Group Monograph |
5-Methoxy-N-methyltryptamine belongs to the broader family of substituted tryptamines, sharing structural similarities with several biologically significant compounds while maintaining distinct molecular characteristics [1] [14] [15]. The comparative analysis with related tryptamine analogues reveals important structure-activity relationships within this chemical class.
N-Methyltryptamine, the direct structural precursor lacking the 5-methoxy substitution, possesses the molecular formula C₁₁H₁₄N₂ with a molecular weight of 174.24 grams per mole [14] [15]. This compound differs from 5-Methoxy-N-methyltryptamine by the absence of the methoxy group at the 5-position of the indole ring, resulting in a molecular weight difference of 30.03 grams per mole [14] [15].
Dimethyltryptamine, featuring N,N-dimethyl substitution rather than N-monomethyl substitution, exhibits the molecular formula C₁₂H₁₆N₂ with a molecular weight of 188.27 grams per mole [16] [20]. The structural difference lies in the presence of an additional methyl group on the terminal nitrogen atom, distinguishing it from the monomethylated analogue [16] [20].
5-Methoxy-N,N-dimethyltryptamine represents the N,N-dimethylated analogue of 5-Methoxy-N-methyltryptamine, possessing both the 5-methoxy substitution and dimethylated terminal nitrogen [17] [21]. This compound exhibits the molecular formula C₁₃H₁₈N₂O with a molecular weight of 218.30 grams per mole [17] [21].
Serotonin, the endogenous neurotransmitter, shares the tryptamine backbone but features a 5-hydroxy substitution instead of 5-methoxy substitution [18]. With the molecular formula C₁₀H₁₂N₂O and molecular weight of 176.21 grams per mole, serotonin represents the hydroxylated analogue lacking N-methylation [18].
The parent compound tryptamine, with molecular formula C₁₀H₁₂N₂ and molecular weight of 160.22 grams per mole, serves as the fundamental structural template for all substituted derivatives [14] [19]. The progressive structural modifications from tryptamine to various substituted analogues demonstrate the systematic approach to molecular design within this chemical family [19].
Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
---|---|---|---|
5-Methoxy-N-methyltryptamine | C₁₂H₁₆N₂O | 204.27 | 5-methoxy, N-monomethyl |
N-Methyltryptamine | C₁₁H₁₄N₂ | 174.24 | N-monomethyl |
Dimethyltryptamine | C₁₂H₁₆N₂ | 188.27 | N,N-dimethyl |
5-Methoxy-N,N-dimethyltryptamine | C₁₃H₁₈N₂O | 218.30 | 5-methoxy, N,N-dimethyl |
Serotonin | C₁₀H₁₂N₂O | 176.21 | 5-hydroxy |
Tryptamine | C₁₀H₁₂N₂ | 160.22 | Unsubstituted |